molecular formula C45H52ClN5O6S B608883 Mcl1-IN-26 CAS No. 2056238-04-9

Mcl1-IN-26

Cat. No. B608883
CAS RN: 2056238-04-9
M. Wt: 826.45
InChI Key: QEHQHBCVCNHRGD-AFYOCNOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mcl1-IN-26 is a potent and selective inhibitor of myeloid cell leukemia 1 (MCL1).

Scientific Research Applications

MCL1 in Cancer

  • MCL1 in Lymphoma : MCL1 (Myeloid cell leukemia-1) is often deregulated in cancers, including diffuse large B-cell lymphoma (DLBCL). Specifically, activated B-cell-like DLBCLs express higher MCL1 levels, suggesting that MCL1 contributes to therapy resistance in these cancers. This implies that MCL1 inhibitors could have therapeutic potential in DLBCL treatment (Wenzel et al., 2013).

  • MCL1 and Fortilin Interaction : MCL1 interacts with fortilin, a nuclear protein. This interaction stabilizes fortilin, suggesting that MCL1 has a broader role beyond apoptosis inhibition. This could have implications for cancer treatments targeting MCL1 (Zhang et al., 2002).

MCL1 in Cellular Processes

  • MCL1 and Cell Cycle : MCL1 interacts with proliferating cell nuclear antigen (PCNA), influencing cell cycle progression. Overexpression of MCL1 inhibits cell cycle progression, highlighting its role in cell proliferation and potential cancer treatment strategies (Fujise et al., 2000).

  • MCL1 in Diverse Cancer Models : The MCL1 inhibitor S63845 has demonstrated effectiveness against various cancer cell types, including multiple myeloma, leukemia, and lymphoma, by activating apoptotic pathways. This suggests MCL1's potential as a broad-spectrum target in cancer therapy (Kotschy et al., 2016).

MCL1 Inhibitors and Drug Development

  • Hot Spots at Mcl1-Inhibitor Interface : Studies on Mcl1 inhibitors, including Mcl1-IN-26, focus on identifying hot spots for binding and designing novel inhibitors to target these sites. This is key for developing new chemotherapeutic agents with improved specificity and efficacy (Marimuthu & Singaravelu, 2018).

  • MCL1 in Mitochondrial Function : MCL1 is critical for mitochondrial function and autophagy in the heart, suggesting its potential role in cardiac diseases and the need for targeted therapies that consider these functions (Thomas & Gustafsson, 2013).

  • MCL1 and Tumor Cell Survival : The deubiquitinase USP9X stabilizes MCL1, promoting tumor cell survival and contributing to chemoresistance. Targeting USP9X could be a strategy to overcome MCL1-mediated drug resistance in cancers (Schwickart et al., 2010).

  • MCL1 in DNA Damage Resistance : Inhibiting mitochondrial-dependent proteolysis of Mcl-1 enhances resistance to DNA damage, highlighting Mcl-1's role in cancer cell survival and potential drug resistance mechanisms (Mills, Malina, & Pelletier, 2012).

MCL1 in Disease Management

  • MCL1 in Ovarian Adenocarcinoma : MCL1 overexpression in ovarian adenocarcinoma suggests its role in tumor growth and potential as a target for treatment with MCL1 inhibitors like sabutoclax (Li, Song, & Li, 2019).

  • Chemoresistance Mechanisms and MCL1 : MCL1's role in chemoresistance has been explored, with a focus on its regulation by ubiquitination and deubiquitination. Targeting MCL1 through the ubiquitin-proteasome system offers potential therapeutic options in cancer treatment (Wu, Luo, & Liu, 2020).

properties

CAS RN

2056238-04-9

Product Name

Mcl1-IN-26

Molecular Formula

C45H52ClN5O6S

Molecular Weight

826.45

IUPAC Name

(1S,5S,13R)-13-{[4-Chloro-3-(2-phenylethyl)phenyl]methyl}-5-[(4-methanesulfonylphenyl)methyl]-10-methyl-2,6,10,14,17-pentaazatricyclo[15.8.1.018,23]hexacosa-18(23),19,21-triene3,11,15,26-tetrone

InChI

InChI=1S/C45H52ClN5O6S/c1-50-24-8-23-47-36(26-32-14-19-38(20-15-32)58(2,56)57)28-42(52)49-40-22-18-34-11-6-7-12-41(34)51(45(40)55)30-43(53)48-37(29-44(50)54)27-33-16-21-39(46)35(25-33)17-13-31-9-4-3-5-10-31/h3-7,9-12,14-16,19-21,25,36-37,40,47H,8,13,17-18,22-24,26-30H2,1-2H3,(H,48,53)(H,49,52)/t36-,37+,40-/m0/s1

InChI Key

QEHQHBCVCNHRGD-AFYOCNOBSA-N

SMILES

O=C(C[C@H](CC1=CC=C(S(=O)(C)=O)C=C1)NCCCN(C)C(C[C@@H](CC2=CC=C(Cl)C(CCC3=CC=CC=C3)=C2)N4)=O)N[C@@](C5=O)([H])CCC6=C(C=CC=C6)N5CC4=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Mcl1-IN-26;  Mcl1 IN 26;  Mcl1IN26; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mcl1-IN-26
Reactant of Route 2
Mcl1-IN-26
Reactant of Route 3
Mcl1-IN-26
Reactant of Route 4
Mcl1-IN-26
Reactant of Route 5
Mcl1-IN-26
Reactant of Route 6
Mcl1-IN-26

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.